(2S)-Octahydroindole-2-carboxylic acid
Description
Contextualization as a Proline Analogue and Conformationally Constrained α-Amino Acid
(2S)-Octahydroindole-2-carboxylic acid, often abbreviated as Oic, is recognized as a non-coded α-amino acid. nih.gov Structurally, it serves as a conformationally constrained analogue of proline. nih.govtcichemicals.com Its bicyclic system, which fuses a cyclohexane (B81311) ring to the pyrrolidine (B122466) ring of a proline-like structure, imparts significant rigidity. nih.gov This structural constraint is a key feature, as it reduces the conformational flexibility typically observed in peptides. acs.org
Role in Angiotensin-Converting Enzyme (ACE) Inhibitor Development
The most prominent application of this compound is its function as a crucial intermediate in the synthesis of potent ACE inhibitors used to manage hypertension and heart failure. nih.govontosight.ai Specifically, it is a key building block for the widely prescribed drugs Perindopril and Trandolapril. nih.govnbinno.comgoogle.com
The synthesis of these ACE inhibitors relies on the specific stereoisomer (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. nih.govnbinno.com This precise three-dimensional arrangement is critical for the final drug's ability to effectively bind to the angiotensin-converting enzyme and exert its therapeutic effect. ontosight.ai In the manufacturing of Perindopril, for instance, this compound is an essential precursor, and its purity is a critical factor in the quality control of the final active pharmaceutical ingredient. ontosight.aigoogle.com Similarly, it is a key intermediate in the synthesis pathways developed for Trandolapril. google.comgoogle.com The development of efficient, industrially viable, and stereospecific processes to produce this intermediate has been a significant focus of chemical research. google.comepo.org
Broader Pharmaceutical and Biochemical Research Relevance
Beyond its established role in ACE inhibitors, this compound is a versatile compound with broader relevance in scientific research. medchemexpress.com Its unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. nbinno.com
The octahydroindole-2-carboxylic acid motif is not purely synthetic; it is also found in the structure of natural products, such as the marine aeruginosins, which exhibit potent antithrombotic properties. nih.gov This has spurred interest in synthesizing various stereoisomers and derivatives of Oic. nih.gov
Furthermore, researchers have utilized Oic as a surrogate for other amino acids, like proline and phenylalanine, to modify bioactive peptides. For example, its incorporation into bradykinin (B550075), a peptide involved in inflammation, helped improve the resulting molecule's resistance to enzymatic degradation, leading to the development of orally available bradykinin B₂ receptor antagonists with potential anti-cancer properties. nih.gov Additionally, quaternary derivatives of Oic form the core structures of investigational compounds being explored for potential applications in treating diseases characterized by joint cartilage damage. nih.gov
Compound Profile
| Property | Data |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| CAS Number | 80875-98-5 |
| Appearance | White to off-white solid |
| Common Abbreviation | Oic |
Key Research Applications
| Application Area | Description |
| ACE Inhibitors | A vital chiral building block for the synthesis of Perindopril and Trandolapril. nbinno.comgoogle.com |
| Peptidomimetics | Used to introduce conformational rigidity and increase lipophilicity in peptide-based drug candidates. nih.gov |
| Natural Product Synthesis | The core motif is found in natural compounds like aeruginosins with antithrombotic activity. nih.gov |
| Biochemical Research | Employed in the study of enzyme mechanisms and protein-ligand interactions. nbinno.com |
| Drug Discovery | Utilized in the design of bradykinin B₂ antagonists and investigational compounds for joint diseases. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6?,7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-RRQHEKLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436650 | |
| Record name | (2S)-Octahydroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186194-75-2 | |
| Record name | (2S)-Octahydroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereocontrol
Strategies for Enantiomerically Pure (2S)-Octahydroindole-2-carboxylic Acid Synthesis
Achieving the specific all-cis (2S,3aS,7aS) configuration requires meticulous control over the reaction pathways. The choice of starting material, catalyst, and reaction conditions plays a pivotal role in determining the stereochemical outcome. The primary approaches focus on either setting the stereocenters correctly during the synthesis or separating the desired isomer from a mixture. nih.govchemistryviews.org
Catalytic hydrogenation is a common and direct method for synthesizing the saturated octahydroindole ring system from indole (B1671886) or indoline (B122111) precursors. The stereoselectivity of this reduction is highly dependent on the chosen catalyst, solvent, and reaction conditions.
Starting from an already chiral precursor, such as (S)-indoline-2-carboxylic acid, can effectively control the stereochemistry at the C-2 position. The subsequent reduction of the benzene (B151609) ring must then be controlled to yield the desired cis-fused ring system. A widely used method involves the hydrogenation of (S)-indoline-2-carboxylic acid in acetic acid using Platinum(IV) oxide (PtO₂) as the catalyst. This process, typically conducted at elevated temperatures, yields the desired (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with high purity after crystallization. nih.gov
Alternatively, starting from indole-2-carboxylic acid, the hydrogenation process must reduce both the pyrrole (B145914) and benzene rings. This complete reduction often leads to a mixture of diastereomers. longdom.org The choice of catalyst, such as Palladium on carbon (Pd/C), Rhodium, or Platinum, and the reaction solvent (e.g., methanol, acetic acid) can influence the ratio of the resulting stereoisomers. chemistryviews.orgepo.orggoogle.com Achieving the all-cis isomer often requires careful optimization of reaction parameters like temperature and hydrogen pressure, followed by purification steps to isolate the desired product. longdom.org
| Precursor | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 °C | 85% | nih.gov |
| Indole-2-carboxylic acid | 10% Pd/C | Methanol | 60 °C | Not specified | chemistryviews.org |
| Hexahydroindole-2-carboxylic acid | Pd, Pt, Rh, or their oxides | Alkanoic Acid (e.g., Acetic Acid) | 25-60 °C | Not specified | epo.org |
Asymmetric synthesis provides a powerful route to enantiomerically pure compounds by introducing chirality early in the synthetic sequence using a chiral auxiliary. york.ac.uk A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org
One notable strategy involves the use of Meyers' bicyclic lactams. chemistryviews.orgelectronicsandbooks.com In this approach, a γ-keto acid can be condensed with a chiral amino alcohol, such as (R)- or (S)-phenylglycinol, to form a bicyclic lactam intermediate. This process establishes two contiguous chiral centers with high diastereoselectivity. Subsequent chemical transformations and cleavage of the auxiliary can lead to the desired octahydroindole structure. For instance, the stereoselective synthesis of a phosphonic acid analog of octahydroindole-2-carboxylic acid was achieved using (R)- and (S)-phenylglycinol to form enantiomerically pure cis-fused bicyclic pyrrolidin-2-ones, demonstrating the power of this substrate-controlled approach. chemistryviews.org
Another approach involves leveraging chiral auxiliaries derived from readily available chiral molecules like (S)-indoline-2-carboxylic acid itself to direct subsequent reactions, such as asymmetric Diels-Alder or 1,3-dipolar cycloadditions, to build the desired stereochemistry. kaist.ac.kr These methods offer high levels of stereocontrol, leading to products with excellent enantiomeric purity. york.ac.uk
When a synthesis results in a mixture of stereoisomers, resolution techniques are employed to separate the desired enantiomer. This is a common strategy when direct stereoselective synthesis is not feasible or economical. For octahydroindole-2-carboxylic acid, chemical, enzymatic, and chromatographic methods have been successfully applied. nih.gov
This classical resolution method involves reacting a racemic mixture of the acid (or its ester) with an enantiomerically pure chiral resolving agent, typically a chiral base or acid, to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.org
For example, the resolution of the precursor (±)-2,3-dihydroindole-2-carboxylic acid has been achieved using (+)- or (-)-ephedrine as the resolving agent. google.com The racemic acid is combined with one enantiomer of ephedrine (B3423809) in a suitable solvent like acetonitrile. One of the diastereomeric salts preferentially crystallizes from the solution. After isolation, the pure salt is treated with acid to regenerate the enantiomerically pure indoline-2-carboxylic acid, which can then be hydrogenated to the final product. google.com Similarly, the benzyl (B1604629) ester of racemic octahydroindole-2-carboxylic acid can be resolved by forming a salt with a chiral acid. epo.org
| Racemic Compound | Resolving Agent | Separation Method | Reference |
|---|---|---|---|
| (±)-2,3-Dihydroindole-2-carboxylic acid | (+)-Ephedrine or (-)-Ephedrine | Fractional Crystallization | google.com |
| Racemic Benzyl octahydroindole-2-carboxylate | Chiral Acid (unspecified) | Fractional Crystallization | epo.org |
Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. This technique relies on the ability of enzymes, most commonly lipases or esterases, to selectively catalyze a reaction on one enantiomer in a racemic mixture, a process known as kinetic resolution. nih.gov
For carboxylic acids and their esters, this typically involves either the selective hydrolysis of one ester enantiomer from a racemic mixture or the selective esterification of one acid enantiomer. researchgate.net For instance, a racemic ester of octahydroindole-2-carboxylic acid could be treated with a lipase (B570770) (e.g., lipoprotein lipase from Burkholderia sp. or Pseudomonas sp. lipase) in an aqueous buffer. nih.govresearchgate.net The enzyme would selectively hydrolyze one enantiomer (e.g., the (2S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (2R)-ester) unreacted. The resulting acid and unreacted ester, now enantiomerically enriched, can then be easily separated. This method is valued for its high enantioselectivity (often E > 100) and operation under mild conditions. nih.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or a chiral mobile phase additive is a powerful analytical and preparative tool for separating enantiomers. csfarmacie.cz This method allows for the direct separation of stereoisomers from a mixture. longdom.org
Several chiral HPLC methods have been developed for the separation of octahydroindole-2-carboxylic acid isomers. researchgate.net One approach uses a chiral mobile phase containing a complex of Copper(II) with an optically active selector like L-phenylalaninamide. researchgate.net Another effective method employs a chiral stationary phase, such as an Ultron ES-OVM column or a ChiraDex column (based on β-cyclodextrin bonded to silica (B1680970) gel), to resolve the isomers. researchgate.net These chromatographic techniques provide excellent resolution and are crucial for both analyzing the enantiomeric purity of a sample and for isolating small quantities of pure stereoisomers for research purposes. csfarmacie.czlongdom.org
Resolution Techniques for Stereoisomeric Mixtures
Synthesis of Specific Stereoisomers Beyond (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
While the (2S,3aS,7aS) stereoisomer is the most commonly utilized, access to other stereoisomers is crucial for exploring structure-activity relationships in medicinal chemistry. Research has led to targeted syntheses of other diastereomers, including the C-2 epimer and trans-fused ring systems.
The synthesis of the enantiomerically pure C-2 epimer, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, has been effectively achieved through a strategy involving chemical epimerization followed by selective derivatization and separation. nih.gov An efficient method begins with the commercially available (2S,3aS,7aS)-1, which undergoes an epimerization process to yield a roughly 1:1 mixture of the (2S,3aS,7aS) and (2R,3aS,7aS) diastereomers. nih.gov
A key advancement in isolating the desired (2R,3aS,7aS) isomer involves a selective condensation reaction of the diastereomeric mixture with trichloroacetaldehyde. nih.gov This reaction preferentially forms a tricyclic trichloromethyloxazolidinone derivative with the (2R,3aS,7aS) isomer due to lower steric constraints compared to the alternative. nih.gov This crystalline derivative can be separated, and subsequent acidic hydrolysis cleaves the oxazolidinone ring to furnish the pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as its hydrochloride salt in high yield. nih.gov
| Step | Reagents and Conditions | Product | Yield |
| 1. Derivatization | Diastereomeric mixture of Oic, CCl₃CHO, toluene, reflux | (S,S,S,R)-2 (oxazolidinone derivative) | - |
| 2. Hydrolysis | (S,S,S,R)-2, 3N HCl in ethyl acetate (B1210297), room temp, 24h | (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride | 93% |
The synthesis of trans-fused octahydroindole-2-carboxylic acid systems presents a different stereochemical challenge. One documented approach involves a Favorskii-type ring contraction starting from a trans-decahydroquinoline (B8913) derivative. epo.orggoogle.com This method, while capable of generating the desired bicyclic core, is noted to produce a 1:1 mixture of isomers, necessitating subsequent separation and purification steps. epo.orggoogle.com Another strategy reported to introduce a trans-fused ring system requires the use of mercuric nitrate, a hazardous reagent, which poses significant challenges for scalability and environmental safety.
Advanced Functionalization Strategies for the this compound Core
Functionalization of the octahydroindole-2-carboxylic acid scaffold, particularly at the α-carbon, is a valuable strategy for creating quaternary amino acids. These modified residues can induce significant conformational constraints in peptides, enhancing their stability and biological activity.
Stereoselective alkylation at the α-position has been achieved with a high degree of control. For the (2R,3aS,7aS) isomer, the trichloromethyloxazolidinone intermediate used for its purification also serves as a versatile precursor for functionalization. nih.gov The enolate of this oxazolidinone undergoes completely diastereoselective α-alkylation, with the incoming alkyl group adding exclusively from the Si face. nih.gov Subsequent hydrolysis provides access to a range of enantiomerically pure α-tetrasubstituted derivatives of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov
In the case of the more common (2S,3aS,7aS) stereoisomer, direct α-methylation of a suitably protected derivative has been shown to proceed with remarkable stereoselectivity. chemistryviews.org The severe steric hindrance imposed by the cis-fused cyclohexane (B81311) ring effectively shields one face of the molecule, directing the methylation to occur with a high degree of facial stereodifferentiation and retention of configuration. chemistryviews.org This intrinsic steric bias obviates the need for chiral auxiliaries often required for stereocontrolled alkylations of simpler proline systems. chemistryviews.org
| Stereoisomer Core | Functionalization Method | Key Feature | Outcome |
| (2R,3aS,7aS) | Alkylation of oxazolidinone intermediate | Completely diastereoselective alkylation at the Si face | Enantiopure α-alkyl derivatives nih.gov |
| (2S,3aS,7aS) | Direct methylation of protected acid | Steric hindrance from cis-fused ring | High stereoselectivity with retention of configuration chemistryviews.org |
The stereochemistry of the bicyclic core is often established during its formation through strategic cyclization reactions. One powerful method involves the use of Meyers' bicyclic lactams. chemistryviews.orgresearchgate.net This strategy can achieve a dynamic kinetic resolution of a racemic γ-keto acid precursor by reacting it with an enantiopure phenylglycinol. chemistryviews.orgresearchgate.net This step forms an enantiomerically pure cis-fused bicyclic pyrrolidin-2-one, effectively setting two of the three crucial chiral centers of the final molecule. chemistryviews.org
Another synthetic route employs a cyclization reaction between an enamine derivative of cyclohexane and an activated serine derivative. epo.orggoogle.com For instance, the reaction of 1-(cyclohex-1-en-1-yl)pyrrolidine with methyl-β-chloro alaninate (B8444949) hydrochloride yields a hexahydroindoline-2-carboxylic acid intermediate. epo.org The final cis-fused stereochemistry is then secured in a subsequent hydrogenation step. This approach builds the bicyclic system by forming the pyrrolidine (B122466) ring onto a pre-existing six-membered ring.
Challenges and Advancements in Industrial-Scale Synthesis
The commercial importance of this compound as a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril has driven significant research into developing efficient, economical, and environmentally benign industrial-scale syntheses. epo.orggoogle.comjustia.com
Advancements in industrial synthesis have focused on overcoming these limitations. Newer processes have been developed that replace hazardous chemicals with safer alternatives, such as using an N-acetyl-β-acyloxy alanine (B10760859) ester intermediate in place of a β-chloro alaninate to avoid phosphorus pentachloride. google.com Economical improvements have been made by designing routes that avoid expensive coupling agents. epo.org Significant effort has also been invested in optimizing the stereochemical control of the synthesis. This includes the catalytic hydrogenation of (2S)-indoline-2-carboxylic acid, where the optimization of catalysts (e.g., rhodium on alumina) and reaction conditions (e.g., pressure) has led to higher yields and purities of the desired (2S,3aS,7aS) isomer. justia.comgoogle.com The development of more efficient resolution and crystallization techniques has further enhanced the ability to isolate the target compound with excellent enantiomeric purity on an industrial scale. epo.orgjustia.com
| Challenge | Example | Advancement / Solution |
| Hazardous Reagents | Use of phosphorus pentachloride to create β-chloro alaninate. google.com | Use of a safer N-acetyl-β-acyloxy alanine ester intermediate. google.com |
| Costly Reagents | Coupling steps requiring dicyclohexylcarbodiimide (B1669883) (DCC) and HOBT. epo.org | Development of alternative coupling strategies or intermediates. epo.org |
| Isomer Separation | Methods producing mixtures of stereoisomers requiring difficult separation. epo.org | Stereoselective hydrogenation and improved resolution/crystallization methods. epo.orgjustia.com |
| Impurity Formation | N-acetylation of the product when using ethyl acetate as a solvent. google.comgoogleapis.com | Optimization of solvent systems and reaction conditions to minimize side reactions. |
Derivatization and Analog Development
Design and Synthesis of Peptidomimetics Incorporating (2S)-Octahydroindole-2-carboxylic Acid
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with the goal of overcoming their inherent limitations, such as poor enzymatic stability. chemistryviews.orgnih.gov The incorporation of conformationally restricted α-amino acids like Oic is a prominent strategy in the development of peptidomimetics with enhanced properties, including improved potency, selectivity, bioavailability, and resistance to enzymatic degradation (proteolysis). chemistryviews.org Oic is particularly valued for its ability to introduce backbone rigidity, similar to proline, while also increasing lipophilicity due to its bicyclic structure. nih.gov This increased lipophilicity is a crucial factor for improving the absorption and distribution of peptide-based drugs across biological membranes. nih.gov Consequently, Oic has been successfully used as a substitute for amino acids like proline and phenylalanine in bioactive peptides, such as the nonapeptide hormone bradykinin (B550075), to enhance their therapeutic profiles. nih.gov
The defining feature of this compound in peptide design is the conformational rigidity imparted by its bicyclic structure. nih.gov The fusion of a cyclohexane (B81311) ring to the proline-like pyrrolidine (B122466) core significantly restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. chemistryviews.orgnih.gov This structural constraint is a powerful tool for modifying the secondary structure of peptides, enabling the design of molecules with specific, predictable three-dimensional shapes. nih.gov By locking a segment of a peptide chain into a desired conformation, Oic helps to stabilize specific structural motifs, such as β-turns, which are critical for molecular recognition and biological activity. nih.gov
A primary objective in designing peptidomimetics is to improve their stability against degradation by proteolytic enzymes. chemistryviews.orgnih.gov The unique structure of Oic contributes significantly to this goal. When incorporated into a peptide sequence, the sterically demanding bicyclic framework can shield adjacent peptide bonds from the active sites of proteases, thereby increasing the molecule's half-life. nih.gov
Research has demonstrated this principle effectively; for instance, substituting proline and phenylalanine with Oic in bradykinin analogs led to a family of orally available bradykinin B2 receptor antagonists with improved resistance to degrading enzymes. nih.gov Beyond stability, the conformational control provided by Oic can also enhance binding affinity to biological targets. By pre-organizing the peptide backbone into a conformation that is complementary to the target's binding site, Oic reduces the entropic penalty of binding, which can lead to a significant increase in potency and selectivity. nih.govnih.gov This has been applied to stabilize type-II′ β-turns in small cyclic peptides, providing a structural foundation for designing non-peptidic antagonists for the bradykinin B2 receptor. nih.gov
Oligomers composed of repeating (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid units have been shown to form stable, well-defined secondary structures, most notably the polyproline-II (PPII) helix. rsc.org The PPII helix is an extended, left-handed helical structure found in various natural proteins. nih.govnih.gov NMR and X-ray crystallography studies have confirmed that oligo-Oic peptides adopt an all-trans amide bond conformation, which cooperatively folds into a PPII helical structure. rsc.org
A key distinction of these oligo-Oic helices is their pronounced hydrophobicity, a property that contrasts sharply with the moderately hydrophilic nature of standard oligoproline peptides. nih.gov This hydrophobicity increases with the length of the oligomer chain. nih.gov This has led to the design of novel molecular architectures, including hydrophobic PPII helices capable of spanning cellular membranes. nih.govrsc.org These artificial transmembrane peptides, whose structure is not stabilized by traditional hydrogen bonds, demonstrate that the PPII fold is compatible with nonpolar environments like lipid bilayers. nih.govrsc.org
Table 1: Research Findings on Oligomeric Oic Peptides
| Finding | Method(s) Used | Significance | Reference(s) |
|---|---|---|---|
| Oligo-Oic peptides form stable Polyproline-II (PPII) helices. | NMR Spectroscopy, X-ray Crystallography | Confirms the ability of Oic to drive the formation of a specific, stable secondary structure. | rsc.org |
| Hydrophobicity increases with oligomer length (3-4+ residues). | Octan-1-ol/water partitioning, Detergent micelle inclusion | Demonstrates that oligo-Oic peptides can be tailored for hydrophobic environments. | nih.gov |
| Oligo-Oic PPII helices are stable in nonpolar solvents. | Not specified | Expands the potential application of PPII helices to non-aqueous systems. | rsc.org |
| A hydrophobic oligo-Oic peptide can achieve a transmembrane alignment. | Solid-state 19F NMR | Provides the first example of an artificial transmembrane peptide not based on hydrogen bonding. | nih.gov |
Synthesis of Phosphonic Acid Analogues (OicP)
Phosphonic acid analogues of amino acids are of significant interest in medicinal chemistry as they can act as mimics of phosphate (B84403) or carboxylate groups, often functioning as potent enzyme inhibitors. The phosphonic acid analogue of Oic is known as Octahydroindole-2-phosphonic acid (OicP). chemistryviews.org
The first stereoselective synthesis of the (2S,3aS,7aS) stereoisomer of OicP has been successfully developed. chemistryviews.org This synthetic route is notable for its high degree of stereocontrol and proceeds through two critical steps:
Formation of a Chiral Intermediate : The process begins with a dynamic kinetic resolution of a racemic γ-keto acid using (S)-phenylglycinol. This step, proceeding via Meyers' bicyclic lactams, yields an enantiomerically pure cis-fused bicyclic pyrrolidin-2-one. chemistryviews.org
Phosphonylation : The chiral pyrrolidin-2-one is converted into an N-acyliminium ion intermediate. A highly diastereoselective nucleophilic addition of a phosphite ester (e.g., trimethyl phosphite or triethyl phosphite) to this electrophilic intermediate forms the crucial carbon-phosphorus bond, establishing the final stereochemistry of the OicP analogue. chemistryviews.orgresearchgate.net
Subsequent hydrolysis of the phosphonate esters, often achieved using methods like the McKenna procedure involving bromotrimethylsilane followed by methanolysis, yields the final phosphonic acid. d-nb.info
Table 2: Key Steps in the Stereoselective Synthesis of (2S,3aS,7aS)-OicP
| Step | Description | Key Reagents/Intermediates | Purpose | Reference(s) |
|---|---|---|---|---|
| 1 | Dynamic Kinetic Resolution | Racemic γ-keto acid, (S)-phenylglycinol | To create enantiomerically pure cis-fused bicyclic pyrrolidin-2-ones via Meyers' lactams. | chemistryviews.org |
| 2 | Diastereoselective Phosphonylation | N-acyliminium ion, Trimethyl phosphite | To introduce the phosphonate group with high stereocontrol. | chemistryviews.orgresearchgate.net |
| 3 | Hydrolysis | Dialkyl phosphonate intermediate, Bromotrimethylsilane then Methanol | To convert the phosphonate ester into the final phosphonic acid. | d-nb.info |
Preparation of Quaternary Derivatives of this compound
The introduction of a quaternary α-carbon (an α-carbon bonded to four non-hydrogen substituents) into an amino acid structure can confer significant conformational constraints and enhanced resistance to enzymatic degradation. A versatile method has been developed for the synthesis of enantiopure α-tetrasubstituted derivatives of Oic. nih.gov
This strategy involves the formation of a trichloromethyloxazolidinone derivative from an Oic stereoisomer. nih.gov This bicyclic oxazolidinone serves as a chiral template, allowing for a completely diastereoselective α-alkylation reaction. The bulky, rigid structure of the template directs the approach of an alkylating agent to a single face, resulting in the formation of a new carbon-carbon bond with precise stereochemical control. Following alkylation, hydrolysis of the oxazolidinone ring yields the desired quaternary α-amino acid. This method has been successfully applied to produce compounds such as (2R,3aS,7aS)-2-methyl-octahydroindole-2-carboxylic acid. nih.gov
Protecting Group Chemistry in this compound Synthesis (e.g., Boc-protection)
In the synthesis of peptides and complex molecules involving this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions at its reactive amine functionality. The most common protecting group employed for this purpose is the tert-butoxycarbonyl (Boc) group. rsc.orgjk-sci.com
The Boc group is typically introduced by reacting the amino group of Oic with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. jk-sci.comorganic-chemistry.org This forms a carbamate linkage that is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments. organic-chemistry.org This stability makes it compatible with many standard peptide coupling reactions. rsc.org
A key advantage of the Boc group is its lability under acidic conditions. quora.comchemistrysteps.com It can be readily removed using strong acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM). jk-sci.comchemistrysteps.com The cleavage mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and carbamic acid, which subsequently decomposes to carbon dioxide and the free amine. jk-sci.comchemistrysteps.com This orthogonal removal strategy is fundamental to synthetic schemes, including the solid-phase peptide synthesis of oligo-Oic peptides, where the N-terminal Boc group must be selectively removed at each cycle to allow for the addition of the next Oic unit. rsc.org
Table 3: Summary of Boc Protecting Group Chemistry
| Process | Typical Reagents | Mechanism/Key Features | Application Example | Reference(s) |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) | Nucleophilic attack of the amine on Boc₂O to form a stable carbamate. | N-terminal protection of Oic for peptide synthesis. | jk-sci.comorganic-chemistry.org |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Acid-catalyzed cleavage produces a stable tert-butyl cation, CO₂, and the deprotected amine. | Stepwise deprotection during solid-phase synthesis of oligo-Oic peptides. | rsc.orgjk-sci.comchemistrysteps.com |
Esterification and Amidation Reactions of this compound
This compound serves as a versatile scaffold in medicinal chemistry, primarily due to the reactivity of its carboxylic acid and secondary amine functional groups. Derivatization at the carboxyl group through esterification and amidation reactions is a key strategy for the development of pharmacologically active compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.
Esterification Reactions
The conversion of the carboxylic acid moiety of this compound into an ester is a critical step in the synthesis of several ACE inhibitors. This transformation is typically performed to protect the carboxylic acid during subsequent coupling reactions or to enhance the lipophilicity of the final molecule, which can improve its bioavailability.
One of the most common esterification reactions involves the formation of a benzyl (B1604629) ester. This is often achieved by reacting this compound with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid or naphthalene sulfonic acid. google.com This reaction produces the corresponding arylsulfonic acid addition salt of the benzyl ester. google.com The benzyl group is a useful protecting group because it can be readily removed later in the synthetic sequence by hydrogenolysis. google.com For instance, in the synthesis of Trandolapril, (2S,3aR,7aS)-octahydroindole-2-carboxylic acid is first esterified with benzyl alcohol before being coupled with another key intermediate. google.comepo.org
The resulting benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate can then be converted to its hydrochloride salt, a stable intermediate that facilitates purification and handling. epo.org
Table 1: Examples of Esterification Reactions
| Reactant | Reagents/Conditions | Product | Significance |
|---|---|---|---|
| This compound | Benzyl alcohol, p-toluenesulfonic acid | Benzyl (2S)-octahydroindole-2-carboxylate | Key intermediate in Trandolapril synthesis google.comepo.org |
This table is based on synthetic strategies discussed in the literature.
Amidation Reactions
Amidation, or the formation of an amide bond, is the cornerstone of synthesizing peptide-like ACE inhibitors from this compound derivatives. This reaction typically involves coupling the esterified form of this compound with another amino acid or a similar building block.
A prominent example is the synthesis of Trandolapril, where enantiomerically pure benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate is coupled with N-[(1-ethoxycarbonyl)-3-phenylpropyl]-S-alanine (ECPPA). epo.org To facilitate this amide bond formation, various coupling agents are employed. Historically, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with hydroxybenzotriazole (HOBT) have been used. epo.org
More recent and economically viable processes utilize the acid chloride of the coupling partner. For example, benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate can be reacted with ECPPA acid chloride hydrochloride. epo.org This reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate (B1210297), in the presence of a base like triethylamine or N-methylmorpholine, at temperatures ranging from 0°C to 25°C. epo.org This coupling yields the dipeptide precursor to Trandolapril. epo.org The final active drug is then obtained after deprotection of the benzyl ester, usually via catalytic hydrogenation. google.com
These amidation reactions are crucial as they link the bicyclic this compound scaffold to other pharmacophoric elements, creating the complex molecular architecture required for potent ACE inhibition. frontiersin.org
Table 2: Examples of Amidation Reactions
| Reactant 1 | Reactant 2 | Coupling Agents/Conditions | Product | Application |
|---|---|---|---|---|
| Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate | N-[(1-ethoxycarbonyl)-3-phenylpropyl]-S-alanine (ECPPA) | Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBT) | Benzyl ester of Trandolapril | Synthesis of Trandolapril epo.org |
| Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate | ECPPA acid chloride hydrochloride | Triethylamine, Dichloromethane, 10-15°C | Benzyl ester of Trandolapril | Synthesis of Trandolapril epo.org |
This table summarizes common coupling methods for the synthesis of related ACE inhibitors.
Advanced Research Applications in Medicinal Chemistry and Chemical Biology
(2S)-Octahydroindole-2-carboxylic Acid as a Scaffold in Drug Discovery
The unique conformational constraints and stereochemical features of this compound make it an attractive starting point for the design of potent and selective therapeutic agents.
Development of ACE Inhibitors (e.g., Perindopril, Trandolapril)
This compound is a crucial chiral building block in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are widely used in the treatment of hypertension and heart failure. The octahydroindole moiety serves as a proline mimetic, fitting into the active site of ACE.
Perindopril: The synthesis of Perindopril, chemically known as (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid, extensively utilizes (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a key intermediate. Various synthetic strategies involve the coupling of the benzyl (B1604629) ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. This is typically achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (HOBT). Subsequent debenzylation yields Perindopril.
Trandolapril: Similarly, (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid is a cornerstone in the synthesis of Trandolapril. The synthesis generally involves the peptide coupling of the benzyl ester of (2S,3aR,7aS)-octahydroindole-2-carboxylate with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-S-alanine. This reaction is often facilitated by coupling agents such as DCC in combination with HOBT, followed by debenzylation to produce Trandolapril. The stereospecificity of the octahydroindole-2-carboxylic acid intermediate is critical for the drug's efficacy.
Exploration in Central Nervous System (CNS) Therapeutics
The structural similarity of L-Octahydroindole-2-carboxylic acid to naturally occurring amino acids makes it a valuable component in the design of novel therapeutic agents for the central nervous system (CNS). elpub.ru Its rigid bicyclic framework allows for the development of drugs with enhanced efficacy and potentially reduced side effects for neurological disorders. chemimpex.com The incorporation of this scaffold can lead to compounds with improved properties for targeting CNS receptors and enzymes.
Applications in Cardiovascular and Metabolic Disorder Research
Beyond its established role in ACE inhibitors for hypertension, the this compound scaffold is implicated in broader cardiovascular and metabolic research. The octahydroindole-2-carboxylic acid motif is found in natural products with potent antithrombotic properties, such as marine aeruginosins. nih.gov Furthermore, derivatives of this compound are being investigated for their potential in treating conditions characterized by joint cartilage damage. nih.gov
Mechanistic Investigations of this compound and its Analogues
The unique structural features of this compound and its derivatives have prompted investigations into their mechanisms of action at the molecular level, particularly in the context of enzyme inhibition and receptor binding.
Enzyme Inhibition Studies (e.g., Proline Hydroxylases, ACE)
Proline Hydroxylases: As a proline mimetic, (S)-Indoline-2-carboxylic acid, a related precursor, has been studied for its conformational properties. acs.orgnih.gov This mimicry is a key feature for designing inhibitors of proline-dependent enzymes. Prolyl hydroxylases are a class of enzymes that play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for conditions like anemia and ischemia. The rigid structure of octahydroindole-2-carboxylic acid can be exploited to design specific inhibitors that target the active site of these enzymes.
ACE: The inhibitory activity of drugs like Perindopril and Trandolapril against Angiotensin-Converting Enzyme is a direct consequence of the this compound scaffold mimicking the C-terminal dipeptide of ACE substrates. This structural mimicry allows these drugs to bind tightly to the active site of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This mechanism is central to their antihypertensive effects.
Receptor Binding and Modulation Profiling (e.g., Opioid receptors)
The rigid bicyclic scaffold of octahydroindole-2-carboxylic acid has also been explored in the design of ligands for various receptors, including opioid receptors. The conformational constraint imposed by the scaffold can lead to high affinity and selectivity for specific receptor subtypes.
Research into opioid receptor ligands has involved the synthesis of novel derivatives to explore structure-activity relationships. For instance, replacing the phenolic -OH group in known opioid ligands with a carboxamido group and modifying other parts of the molecule has led to compounds with high affinity for μ and κ opioid receptors. While not directly involving this compound, these studies highlight the potential of using rigid scaffolds to develop potent and selective opioid receptor modulators.
The design of peptide ligands for opioid receptors has also been an active area of research, aiming to understand the molecular interactions involved in ligand recognition and to develop novel therapeutics with fewer side effects.
Target Identification in Biological Pathways
Identifying the specific protein target of a bioactive small molecule is a critical step in drug discovery and in understanding biological pathways. The distinct structure of this compound makes it a valuable fragment for use in various target identification strategies, including computational and biochemical approaches.
Computational Methods: In silico techniques are pivotal in predicting the biological targets of a compound. Methods such as ligand-based similarity searching and virtual screening can be employed to identify potential protein partners. In this approach, the three-dimensional structure of this compound or its derivatives serves as a query to search databases of known protein structures. Algorithms then predict the binding affinity and mode, highlighting proteins that are most likely to interact with the compound. This can be achieved through molecular docking, which fits the small molecule into a target's binding site, or by comparing the compound's "molecular fingerprint"—a digital representation of its structural features—against libraries of molecules with known targets.
Biochemical Methods: Direct biochemical methods provide experimental validation of predicted targets. One powerful technique is affinity chromatography, where a derivative of this compound is chemically linked to a solid support, such as a resin. This "baited" resin is then incubated with a complex mixture of proteins, typically a cell lysate. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins can then be identified using mass spectrometry, revealing the direct physical targets of the compound within the cellular environment.
| Method | Principle | Application for this compound |
|---|---|---|
| Molecular Docking | Computational simulation of a ligand binding to the active site of a target protein. | Predicting binding of the compound to known protein structures to identify high-affinity targets. |
| Ligand Similarity Searching | Identifying proteins that bind to molecules with similar chemical structures or fingerprints. nih.gov | Using the compound's unique fingerprint to find targets of structurally related known ligands. nih.gov |
| Affinity Chromatography | Immobilizing a ligand on a solid support to capture its binding partners from a complex biological sample. | Identifying direct protein targets by capturing them from cell lysates using a derivatized form of the compound. |
Research into this compound in Natural Product Chemistry
This compound is a significant structural motif found in a class of complex natural products, particularly those isolated from marine organisms. Its presence is often crucial for the biological activity of the parent molecule.
Occurrence in Marine Aeruginosins
This compound is a hallmark structural component of aeruginosins, a family of linear tetrapeptides produced by cyanobacteria. nih.govacs.org In these natural products, the core is typically hydroxylated, forming a derivative known as 2-carboxy-6-hydroxy-octahydroindole (Choi). nih.govnih.gov The Choi moiety is a central and distinguishing feature of the aeruginosin family, which has been isolated from various cyanobacterial blooms and marine sponges. nih.govresearchgate.net
The aeruginosin structure is highly variable, with numerous congeners identified. These variations often involve modifications to the Choi core itself, such as halogenation (chlorination or bromination), sulfation, or glycosylation. researchgate.net This chemical diversity leads to a wide range of biological activities within the aeruginosin family. mdpi.com
| Aeruginosin Example | Source Organism | Core Moiety | Reference |
|---|---|---|---|
| Aeruginosin 298-A | Microcystis aeruginosa | 2-carboxy-6-hydroxyoctahydroindole (Choi) | nih.govmdpi.com |
| Oscillarin | Planktothrix species | 2-carboxy-6-hydroxyoctahydroindole (Choi) | nih.gov |
| Suomilide | Nodularia sphaerocarpa | This compound derivative | acs.org |
| Aeruginosin 525 | Aphanizomenon sp. | This compound derivative | mdpi.com |
Antithrombotic Properties of Natural Product Analogues
The discovery of the this compound core in aeruginosins spurred significant research into their biological functions. Many members of the aeruginosin family are potent inhibitors of serine proteases, a class of enzymes crucial in many physiological and pathological processes. nih.gov
A key target for many aeruginosins is thrombin, a serine protease that plays a central role in the blood coagulation cascade. nih.govacs.orgnih.gov By inhibiting thrombin, these compounds prevent the formation of blood clots, giving them significant antithrombotic potential. researchgate.netmdpi.com The rigid, bicyclic Choi core is vital for this activity, as it correctly orients the other amino acid residues of the peptide to fit into the active site of thrombin and other related proteases like trypsin. nih.govresearchgate.net
The therapeutic potential of these natural products has led to the chemical synthesis of numerous aeruginosin analogues. researchgate.net Researchers have systematically modified the core structure, replacing the natural Choi moiety with synthetic variants to understand the structure-activity relationship and develop more potent and selective antithrombotic agents. researchgate.net For instance, the synthesis of Aeruginosin 298-A analogues with ring-oxygenated variants of the Choi core has been explored to probe their inhibitory effects on thrombin and trypsin. researchgate.net
| Compound / Analogue | Target Protease(s) | Biological Activity | Reference |
|---|---|---|---|
| Aeruginosin 298-A | Thrombin, Trypsin, Plasmin | Inhibition of blood coagulation enzymes | mdpi.comresearchgate.net |
| Aeruginosin 525 | Thrombin, Trypsin | Potent thrombin inhibition (IC₅₀ = 0.59 µM) | mdpi.com |
| Suomilide | Trypsin-2, Trypsin-3 | Potent and selective trypsin inhibition | acs.org |
| Synthetic Aeruginosin Analogues | Thrombin, Trypsin, Factor VIIa | Designed as potential antithrombotic agents | nih.govresearchgate.net |
Analytical and Characterization Techniques in Research
Chromatographic Methods for Purity and Stereoisomeric Assessment
Chromatography is a cornerstone for the analysis of octahydroindole-2-carboxylic acid, enabling the separation of its closely related stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of the diastereomers of octahydroindole-2-carboxylic acid. longdom.org A significant challenge in the analysis of this compound is that it is non-chromophoric, meaning it does not absorb ultraviolet (UV) light, which is a common detection method in HPLC. longdom.orglongdom.org To overcome this, a universal detector such as a Refractive Index Detector (RID) is employed. longdom.orglongdom.org
Research has led to the development of stability-indicating reverse-phase HPLC methods for the quantitative determination of all isomers. researchgate.net One such method utilizes a C18 column as the stationary phase with an isocratic mobile phase consisting of a potassium phosphate (B84403) buffer at pH 3.0. longdom.org This approach successfully separates the main (2S,3aS,7aS) isomer from its other three diastereomers. longdom.orglongdom.org The method's effectiveness allows it to be used for quantifying the purity of the raw material and determining the percentage of other isomers present. longdom.org
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC | longdom.orglongdom.org |
| Stationary Phase | C18 column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm × 5 µm) | longdom.org |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) | longdom.orglongdom.org |
| Flow Rate | 1.5 mL/min | longdom.org |
| Column Temperature | 35°C | longdom.org |
| Detector | Refractive Index Detector (RID) | longdom.orglongdom.org |
| Application | Separation and quantification of four diastereomers | longdom.org |
While standard HPLC can separate diastereomers, the separation of enantiomers requires a chiral environment. Chiral HPLC is the definitive method for this purpose and can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. researchgate.netcsfarmacie.cz
One novel HPLC method for separating the stereoisomers of octahydroindole-2-carboxylic acid (Oic) involves using a chiral mobile phase. researchgate.net This mobile phase contains a complex of Copper(II) with the optically active selector L-phenylalaninamide (L-PheA), along with an ion-pair reagent. researchgate.net By optimizing factors such as mobile phase pH, concentration of the chiral selector, and column temperature, this method achieves satisfactory resolution for three stereoisomers: (2S,3aS,7aS)-Oic (SSS), (2R,3aR,7aR)-Oic (RRR), and (2R,3aS,7aS)-Oic (RSR, an epimer). researchgate.net
Another approach involves pre-column derivatization with a reagent like Phenyl isothiocyanate (PITC), followed by separation on a chiral column, such as an Ultron ES-OVM. researchgate.net This technique has also proven effective in separating the PITC derivatives of the Oic stereoisomers. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Chiral Ligand-Exchange HPLC | researchgate.net |
| Chiral Selector | Copper(II)-L-phenylalaninamide (L-PheA) complex in mobile phase | researchgate.net |
| Additional Reagent | Sodium 1-octanesulfonate (ion-pair reagent) | researchgate.net |
| Separated Isomers | RRR-Oic, SSS-Oic, and SRR-Oic | researchgate.net |
| Alternative Technique | Pre-column derivatization with Phenyl isothiocyanate (PITC) | researchgate.net |
| Alternative CSP | Ultron ES-OVM chiral column | researchgate.net |
Structural Elucidation via Advanced Spectroscopic Methods
Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and electronic properties of (2S)-Octahydroindole-2-carboxylic acid.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure as a cyclic amino acid. nih.gov
The spectrum shows a very broad absorption band in the region of 3600–2200 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with N-H and C-H stretches. nih.gov The carbonyl (C=O) group of the carboxylic acid gives rise to a strong, sharp absorption band. pressbooks.pub For (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, this band appears at 1623 cm⁻¹. nih.gov The presence of these key bands confirms the integrity of the carboxylic acid and secondary amine functional groups within the octahydroindole scaffold.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 3600–2200 (broad) | nih.gov |
| Amine N-H | Stretching | Overlaps with O-H stretch | nih.gov |
| Carboxylic Acid C=O | Stretching | 1623 | nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. However, as noted in chromatographic studies, this compound is considered a non-chromophoric compound. longdom.orglongdom.org This is because its structure lacks the extensive system of conjugated double bonds (a chromophore) that would absorb light in the typical UV-Vis range (200-800 nm).
The parent compound, indole-2-carboxylic acid, possesses an aromatic indole (B1671886) ring system, which results in characteristic π → π* transitions and distinct absorption bands in the UV spectrum. researchgate.net However, the catalytic hydrogenation process that creates the octahydroindole structure saturates the benzene (B151609) portion of the indole ring, eliminating this chromophore. nih.gov Any residual absorption for the saturated compound would be limited to n→π* transitions of the carbonyl group, which typically occur at low wavelengths (<220 nm) and have low intensity. libretexts.org Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization or quantification of this compound itself, though it is useful for monitoring the disappearance of the unsaturated precursor during synthesis.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive analytical method for determining the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the atoms in a crystal, allowing for the unambiguous assignment of the (S) or (R) configuration at each chiral center.
For a molecule with multiple stereocenters like octahydroindole-2-carboxylic acid, confirming the relative and absolute configuration of the desired (2S,3aS,7aS) isomer is critical. While obtaining suitable single crystals of the parent amino acid can be challenging, the structure of its derivatives can be readily determined. nih.gov For instance, the crystal structures of intermediates formed during the synthesis and functionalization of octahydroindole-2-carboxylic acid have been successfully elucidated using X-ray diffraction. nih.gov This analysis provides unequivocal proof of the stereochemical outcome of synthetic reactions and confirms the absolute configuration of the final product, which is essential for its intended use in pharmaceuticals. The technique has also been extensively applied to related indole-2-carboxylic acid compounds to study their solid-state structures and intermolecular interactions. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
There are no specific Density Functional Theory (DFT) studies in the reviewed literature that focus on the electronic and structural properties of isolated (2S)-Octahydroindole-2-carboxylic acid. While DFT is a common method for evaluating molecular geometries and electronic structures of organic molecules, published research applying this technique to this particular bicyclic amino acid analogue could not be located.
Molecular Docking Simulations for Ligand-Target Interactions
No molecular docking studies specifically investigating the binding interactions of this compound as a standalone ligand with biological targets were identified in the public domain. While this compound is a component of larger drug molecules that have been the subject of docking studies, the specific interactions of the octahydroindole-2-carboxylic acid moiety itself are not independently documented.
Conformational Analysis and Flexibility Assessments
Detailed conformational analysis and flexibility assessments of this compound are not available in the current body of scientific literature. Such studies are crucial for understanding the three-dimensional shapes the molecule can adopt, which influences its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
No Quantitative Structure-Activity Relationship (QSAR) studies featuring this compound as a core scaffold or a standalone compound were found. QSAR studies are instrumental in correlating the chemical structure of a compound with its biological activity, but such research has not been published for this molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
There is a lack of published research on the use of Molecular Dynamics (MD) simulations to investigate the dynamic behavior of this compound. MD simulations could provide valuable insights into the molecule's behavior in a biological environment over time.
Frontal Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer
No studies conducting Frontier Molecular Orbital (FMO) analysis to determine the HOMO-LUMO gap and intramolecular charge transfer characteristics of this compound have been published. This type of analysis is important for understanding the molecule's reactivity and electronic properties.
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research on (2S)-Octahydroindole-2-carboxylic acid has predominantly centered on its role as a crucial chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. It is a key intermediate in the industrial production of widely prescribed antihypertensive drugs such as Perindopril and Trandolapril nih.govfishersci.ca. The significant therapeutic and commercial success of these drugs has driven much of the investigation into this compound.
A substantial body of work has been dedicated to optimizing the synthetic routes to obtain enantiomerically pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid nih.govgoogle.com. Various strategies have been reported, including stereoselective hydrogenation processes and resolutions of diastereoisomeric salts, reflecting the compound's importance nih.gov.
Beyond its use in ACE inhibitors, this compound is recognized as a constrained proline analogue. Its incorporation into peptide chains imparts conformational rigidity and increased lipophilicity nih.govnih.gov. These properties are highly desirable in peptide-based drug design as they can lead to improved metabolic stability, enhanced cell membrane permeability, and better bioavailability compared to their natural peptide counterparts nih.gov. Furthermore, motifs structurally related to octahydroindole-2-carboxylic acid are found in natural products, such as the marine aeruginosins, which exhibit potent antithrombotic properties, indicating the scaffold's biological relevance nih.gov.
Emerging Research Avenues for this compound Derivatives
While the current applications of this compound are well-established, several emerging research avenues promise to expand its utility in medicinal chemistry.
Novel Therapeutic Scaffolds: The core structure of indole-2-carboxylic acid has recently been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) mdpi.comnih.gov. This opens an intriguing possibility for its saturated counterpart, octahydroindole-2-carboxylic acid. Derivatives could be designed and synthesized to explore their potential as inhibitors of HIV integrase or other viral enzymes, leveraging the bicyclic system to achieve unique binding interactions within enzyme active sites.
Advanced Peptidomimetics: Research is moving beyond simple incorporation into peptides towards using the scaffold to create highly specific and potent receptor antagonists. For instance, it has been used to stabilize specific secondary structures (β-turns) in small cyclic peptides, providing a starting point for designing non-peptidic bradykinin (B550075) B2 antagonists nih.gov. Future work could expand this approach to target other G-protein coupled receptors or protein-protein interactions.
α-Substituted Analogues: A significant area of development is the synthesis of α-tetrasubstituted derivatives of octahydroindole-2-carboxylic acid. The introduction of substituents at the α-carbon creates quaternary amino acids with highly constrained conformations nih.govnih.gov. These novel building blocks are of great interest for engineering peptides with enhanced properties. Efficient and highly diastereoselective alkylation methods are being developed to provide access to a diverse range of these unique analogues, which can be incorporated into drug candidates to fine-tune their pharmacological profiles nih.govnih.gov.
New Disease Indications: The versatility of the octahydroindole-2-carboxylic acid core is being explored for entirely new therapeutic applications. Investigational compounds containing quaternary derivatives of this structure are being studied for their potential in treating diseases characterized by joint cartilage damage, highlighting the scaffold's potential beyond cardiovascular medicine nih.gov.
Translational Potential in Pharmaceutical Development
The translational potential of this compound is exceptionally high, as evidenced by its integral role in multiple approved pharmaceutical products. The successful development of Trandolapril and Perindopril validates its utility and provides a strong foundation for future drug development programs google.com.
The primary translational value lies in its ability to function as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its proven impact on improving the drug-like properties of molecules, such as bioavailability and metabolic stability, makes it an attractive component for new chemical entities (NCEs) nih.govnih.gov.
Future pharmaceutical development can leverage this scaffold in several ways:
Drug Optimization: Incorporating the octahydroindole-2-carboxylic acid moiety into existing peptide drug leads to enhance their pharmacokinetic profiles. Its lipophilicity can improve absorption and distribution through biological membranes nih.gov.
Development of Novel Drugs: As outlined in the emerging research avenues, the scaffold can serve as the foundation for NCEs targeting a range of diseases, from viral infections to inflammatory conditions nih.govmdpi.comnih.gov.
Economical and Sustainable Synthesis: Ongoing research into more efficient, economical, and environmentally friendly synthetic routes will further enhance its translational potential by reducing the cost of goods for both existing and future pharmaceuticals derived from it google.comepo.org.
The table below summarizes key pharmaceutical agents and investigational compounds derived from the this compound scaffold.
| Compound Name | Therapeutic Class | Development Stage |
| Perindopril | ACE Inhibitor | Marketed |
| Trandolapril | ACE Inhibitor | Marketed |
| Aeruginosins | Antithrombotic | Preclinical (Natural Product) |
| Bradykinin B2 Antagonists | Antagonist | Investigational |
Q & A
Q. What are the most reliable synthetic routes for (2S)-octahydroindole-2-carboxylic acid, and how can reaction yields be optimized?
The compound is synthesized via catalytic hydrogenation of (S)-indoline-2-carboxylic acid using 5% Pd/C, achieving ~75% yield . For higher purity, silica gel chromatography (methanol/ethyl acetate eluent) is recommended after acetylation or esterification steps . Optimization involves controlling reaction time, solvent polarity, and catalyst loading to minimize side products.
Q. How can the stereochemical purity of Oic be validated experimentally?
Chiral high-performance liquid chromatography (HPLC) with a ligand-exchange column is critical for separating stereoisomers . Additionally, optical rotation measurements ([α]D = −60° in methanol) and 2D NMR (e.g., NOESY for cyclohexane chair conformation analysis) confirm stereochemical integrity .
Q. What structural features make Oic a proline analogue in peptide design?
Oic’s rigid bicyclic structure (chair conformation) stabilizes cis-amide bonds, mimicking proline’s backbone constraints while enhancing hydrophobicity. X-ray crystallography reveals its polyproline II (PPII) helical propensity, critical for designing bioactive peptides .
Q. What analytical techniques are essential for characterizing Oic derivatives?
Key methods include:
- NMR : 1H/13C NMR for conformational analysis (e.g., δ-CH at 3.97–3.82 ppm, γ-CH at 2.28–2.19 ppm) .
- Mass spectrometry : ESI-MS to confirm molecular ions (e.g., [M+H]+ at 212.13 m/z) .
- X-ray diffraction : Resolves PPII helical packing in oligomers .
Advanced Research Questions
Q. How does Oic’s conformational dynamics influence cis-trans isomerization in peptides?
Oic’s cyclohexane ring restricts backbone torsion angles (φ/ψ), favoring cis-amide bonds by 3:1 over trans. This is quantified via NOE correlations and temperature-dependent NMR, showing reduced rotational freedom compared to proline .
Q. What is the "cascade effect" in Oic-containing oligomers, and how does it stabilize PPII helices?
The cascade effect refers to the amplification of carbonyl alignment energy across residues, enhancing PPII stability. For Oic oligomers, each residue contributes ~1/3–1/4 of the alignment energy (vs. 1/6 for proline), as shown via molecular dynamics and CD spectroscopy .
Q. How do reaction conditions (pH, solvent) affect Oic’s stability and reactivity?
Oic’s amide bonds are pH-sensitive:
Q. What computational models predict Oic’s role in transmembrane peptide design?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model Oic’s ε-backbone conformation and hydrophobic surface area (85 Ų vs. 72 Ų for proline), supporting its use in transmembrane PPII helices .
Q. How does Oic compare to proline in angiotensin-converting enzyme (ACE) inhibitors like perindopril?
Oic’s enhanced rigidity and hydrophobicity improve binding to ACE’s S2 pocket, increasing inhibitory potency (IC50 reduction by ~40% vs. proline-based analogues). This is validated via crystallography and SAR studies .
Q. What are the key contradictions in Oic’s reported toxicity profiles, and how should they be addressed?
While Oic is classified as a "hazardous chemical" (OSHA) due to acute oral toxicity (LD50 data incomplete), its derivatives (e.g., perindopril) show low in vivo toxicity. Researchers must reconcile purity (≥95% by HPLC) with biological assays to avoid false toxicity signals .
Methodological Considerations
- Handling : Store Oic at −20°C in sealed, dark containers to prevent oxidation .
- Ecotoxicity : Limited data exist; follow EPA guidelines for disposal (non-hazardous waste classification) .
- Contradictions : Verify CAS numbers (e.g., 944819-76-5 vs. 145513-91-3) to distinguish stereoisomers and salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
